molecular formula C6H11BrO B14345376 2-(2-Bromoethyl)but-2-en-1-ol CAS No. 103321-79-5

2-(2-Bromoethyl)but-2-en-1-ol

Cat. No.: B14345376
CAS No.: 103321-79-5
M. Wt: 179.05 g/mol
InChI Key: LGJKRIRAIGYPBV-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)but-2-en-1-ol is a brominated alkenol compound characterized by a but-2-en-1-ol backbone substituted with a 2-bromoethyl group. For instance, compounds like 1-(2-Phenyl-[1,3]dithian-2-yl)-but-2-en-1-ol () and 2-(2-Bromoethyl)isoindoline-1,3-dione () share structural motifs involving bromoethyl and alkenol groups, suggesting similar reactivity and applications in organic synthesis. The bromoethyl moiety is a critical functional group, enabling alkylation or nucleophilic substitution reactions, while the conjugated double bond in the but-2-en-1-ol backbone may influence stereochemical outcomes and stability .

Properties

CAS No.

103321-79-5

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

2-(2-bromoethyl)but-2-en-1-ol

InChI

InChI=1S/C6H11BrO/c1-2-6(5-8)3-4-7/h2,8H,3-5H2,1H3

InChI Key

LGJKRIRAIGYPBV-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCBr)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)but-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position .

Another method involves the reaction of but-2-en-1-ol with hydrobromic acid (HBr). This reaction can lead to the formation of this compound through the addition of HBr across the double bond, followed by substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using NBS or HBr. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with controlled temperature and light conditions to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: 2-(2-Bromoethyl)but-2-en-1-one

    Reduction: But-2-en-1-ol

    Substitution: 2-(2-Hydroxyethyl)but-2-en-1-ol, 2-(2-Aminoethyl)but-2-en-1-ol

Scientific Research Applications

2-(2-Bromoethyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.

    Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)but-2-en-1-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom .

In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex between the oxidizing agent and the substrate .

Comparison with Similar Compounds

Table 1: Key Structural Features of Brominated Alkenols

Compound Name Molecular Formula Functional Groups Key Structural Features References
2-(2-Bromoethyl)but-2-en-1-ol C₆H₉BrO Bromoethyl, alkenol Conjugated double bond, β-bromoethyl Inferred
2-Bromoethanol C₂H₅BrO Bromoethyl, hydroxyl Linear chain, no unsaturation
1-Bromo-2-methylbut-3-en-2-ol C₅H₉BrO Bromomethyl, alkenol Branched chain, allylic bromide
But-2-enoic acid (2-bromoethyl)-amide C₆H₈BrNO₂ Bromoethyl, amide, alkenoic acid Amide linkage, α,β-unsaturated carbonyl

Analysis :

  • Reactivity: The presence of a conjugated double bond in this compound (unlike 2-bromoethanol) may enhance its susceptibility to electrophilic addition or Diels-Alder reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) LogP Solubility
2-Bromoethanol 149–152 -50 0.29 Miscible in water
2-Buten-1-ol 114–116 -50 0.85 Soluble in organic solvents
2-(2-Bromoethyl)isoindoline-1,3-dione N/A 120–122 (decomposes) 2.1 Low aqueous solubility

Analysis :

  • Polarity: The hydroxyl and bromoethyl groups in this compound likely confer moderate polarity, comparable to 2-bromoethanol. However, the extended alkyl chain may reduce aqueous solubility relative to simpler bromoalcohols .
  • Thermal Stability : Brominated compounds like 2-(2-Bromoethyl)isoindoline-1,3-dione decompose near 120°C, suggesting that this compound may require low-temperature storage to prevent degradation .

Analysis :

  • Nucleophilic Substitution : Bromoethyl groups in compounds like 1-(2-bromoethyl)-4-nitrobenzene undergo efficient substitution with nucleophiles (e.g., sodium sulfite), suggesting analogous reactivity for this compound .

Table 4: Hazard Profiles of Brominated Compounds

Compound Name Toxicity (LD50, oral rat) Corrosivity Protective Measures
2-Bromoethanol 50 mg/kg Skin corrosion (Cat 1B) Gloves, goggles, ventilation
2-Buten-1-ol 1,400 mg/kg Irritant (Skin/Eye) Respiratory protection
1-Bromo-2-methylbut-3-en-2-ol Not reported Suspected irritant Avoid inhalation, skin contact

Analysis :

  • Acute Toxicity: Bromoethyl derivatives like 2-bromoethanol exhibit high acute toxicity (LD50 = 50 mg/kg), necessitating stringent handling protocols for this compound .

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